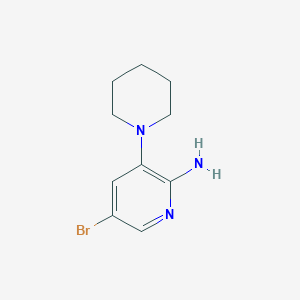

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Overview

Description

The compound 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a brominated pyridine derivative with a piperidine substituent. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines is achieved using borane dimethyl sulfide, followed by a ring expansion-oxidation protocol to yield piperidin-3-ones . Although this does not describe the synthesis of this compound directly, similar methodologies could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, with supramolecular characteristics such as π–π stacking and hydrogen bonding playing a significant role in their stability and reactivity . These interactions are crucial for the compound's behavior in various environments and can affect its crystalline form and solubility.

Chemical Reactions Analysis

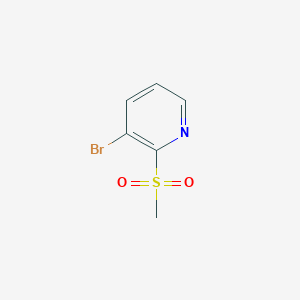

The chemical reactions involving brominated pyridine derivatives can be quite versatile. The paper discussing the transformation of 2-(bromomethyl)pyrrolidines into piperidin-3-ones indicates that brominated compounds can undergo ring expansion and oxidation . This suggests that this compound could also participate in similar reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of this compound, they do offer insights into related compounds. For example, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine involves a key intermediate that is structurally similar to the compound of interest . The properties of such intermediates, including solubility, melting point, and stability, can give an indication of what to expect for this compound.

Scientific Research Applications

Synthesis and Molecular Structure Investigations

- 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine has been utilized in the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These compounds have been analyzed for their molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations, revealing significant intermolecular interactions and electronic properties (Shawish et al., 2021).

Chemical Reactions and Derivative Synthesis

- The compound plays a crucial role in chemical reactions such as Suzuki cross-coupling, leading to the creation of novel pyridine derivatives. These derivatives have shown potential as chiral dopants for liquid crystals and possess biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for potential vasodilation properties. Compounds derived from this have shown considerable potency in vasodilation activity screening (Girgis et al., 2008).

Applications in Hydrodenitrogenation

- The compound is instrumental in hydrodenitrogenation processes. It has been used in studies to understand the kinetics of pyridine hydrodenitrogenation over catalysts, providing insights into the mechanisms and efficiencies of such processes (Raghuveer et al., 2016).

Contribution to Organometallic Chemistry

- It has also found applications in organometallic chemistry, contributing to the development of coordination complexes and facilitating studies on their crystal structures and bonding patterns (Palominos et al., 2019).

Role in Asymmetric Hydrogenation

- In the field of asymmetric hydrogenation, this compound has been a part of studies exploring new methods for the hydrogenation of substituted pyridines, a process critical for the formation of piperidines with multiple chiral centers (Glorius et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by controlling the MAPK/ERK signaling pathway .

Mode of Action

This interaction could lead to changes in the downstream signaling pathways, affecting cell growth and proliferation .

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase B-raf affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating this pathway, this compound could potentially influence these processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its target and the subsequent changes in the MAPK/ERK signaling pathway . These effects could include changes in cell growth and proliferation, potentially influencing disease progression in conditions where these processes are dysregulated .

properties

IUPAC Name |

5-bromo-3-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOGRQJSVDDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266170 | |

| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1335058-51-9 | |

| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335058-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

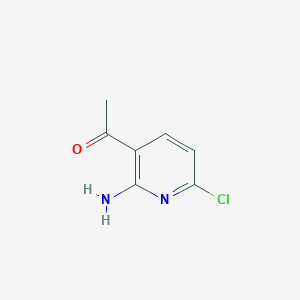

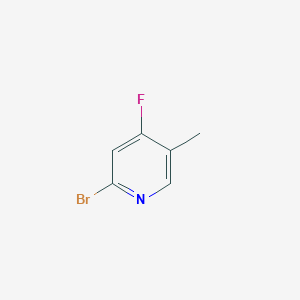

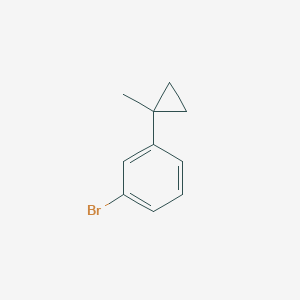

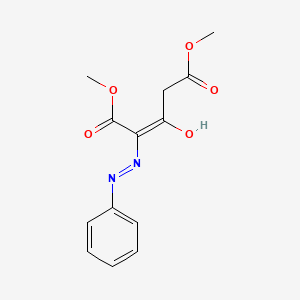

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)